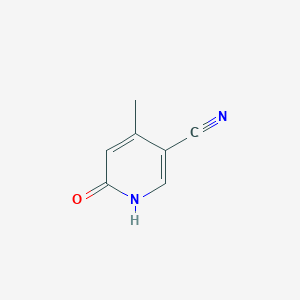

6-Hydroxy-4-methylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-2-7(10)9-4-6(5)3-8/h2,4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZCKJEHNZIPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Hydroxy 4 Methylnicotinonitrile and Its Derivatives

De Novo Synthesis Strategies for the Pyridine (B92270) Core

The formation of the central pyridine ring is a critical step in the synthesis of 6-Hydroxy-4-methylnicotinonitrile. Chemists have developed several de novo strategies, building the heterocyclic system from simpler, acyclic precursors.

Cycloaddition Reactions in Poly-substituted Pyridine Synthesis

Cycloaddition reactions represent a powerful and efficient method for constructing highly substituted aromatic rings. nih.gov The [4+2] cycloaddition, a formal variation of the Diels-Alder reaction, is particularly notable for its ability to create multiple carbon-carbon bonds in a single step. nih.govkoyauniversity.org An eco-friendly and noble-metal-free formal [4+2] cycloaddition has been developed for synthesizing polysubstituted pyridines from readily available ketones and imines. nih.gov This method offers a direct pathway with a broad substrate scope and good functional group tolerance under mild conditions. nih.gov

Another significant approach is the transition metal-catalyzed [2+2+2] cycloaddition, which typically involves the reaction of alkynes and nitriles. rsc.org Cobalt-catalyzed versions of this reaction have emerged as a straightforward and economical method for assembling multi-substituted pyridine derivatives. rsc.org These reactions can proceed through either intramolecular cyclization of diynes with nitriles or intermolecular reactions of alkynes with nitriles. rsc.org

Merged cycloaddition/cycloreversion processes using precursors like 1,4-oxazinones also provide a reliable route to highly substituted pyridines. nih.gov These methods are part of a broader class of pericyclic reactions that have proven effective for building complex aromatic heterocycles. nih.gov

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in the synthesis of nicotinonitrile derivatives. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound with an active hydrogen (like malononitrile) to a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.org

A well-documented route to a precursor of this compound, specifically 2-bromo-4-methylnicotinonitrile, begins with a Knoevenagel condensation between malononitrile (B47326) and acetone (B3395972), catalyzed by aluminum oxide. beilstein-journals.orgnih.gov The resulting isopropylidenemalononitrile (B78258) is then further reacted to form an enamine intermediate, which cyclizes in the presence of HBr to yield the target nicotinonitrile. beilstein-journals.orgnih.gov This process has been adapted for continuous flow chemistry, highlighting its industrial potential. beilstein-journals.orgnih.gov

More complex one-pot sequences have also been developed. For instance, a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium (B1175870) acetate (B1210297) employs a Knoevenagel-type condensation as the initial step. researchgate.net This is followed by imination and a 6π-azaelectrocyclization to furnish disubstituted nicotinonitriles. researchgate.net

Below is a table summarizing a typical Knoevenagel condensation step in the synthesis of a nicotinonitrile precursor.

| Step | Reactants | Catalyst/Reagents | Conditions | Product | Yield |

| Knoevenagel Condensation | Malononitrile, Acetone | Aluminum Oxide | - | Isopropylidenemalononitrile | Not specified |

| Enamine Formation | Isopropylidenemalononitrile, DMF-DMA | Acetic Anhydride (B1165640) | - | Enamine Intermediate | Not specified |

| Cyclization | Enamine Intermediate | HBr in Acetic Acid | - | 2-Bromo-4-methylnicotinonitrile | 69% (integrated process) beilstein-journals.org |

Vinylogous Mannich-Cycloaromatization Sequences

The vinylogous Mannich reaction is an important method for creating δ-aminocarbonyl compounds, which are versatile intermediates for synthesizing a wide array of substituted nitrogen heterocycles, including pyridines. nih.gov This reaction involves the addition of a dienol or its equivalent to an iminium ion. nih.gov

A modern approach utilizes this concept in a domino reaction sequence. A vinylogous Mannich-cycloaromatization process has been developed for pyridine synthesis, creating two new carbon-nitrogen bonds under mild conditions. researchgate.net This strategy involves reacting cyclic sulfamidate imines (as 1C1N sources) with various vinyl malononitriles (as 4C sources). researchgate.net The method demonstrates practicability for gram-scale syntheses and tolerates a wide range of functional groups. researchgate.net The Kröhnke pyridine synthesis, a related method, employs the condensation of pyridinium (B92312) salts with α,β-unsaturated ketones, often generated from Mannich bases, to form substituted pyridines. nih.govbeilstein-journals.org

Functionalization and Derivatization Routes

Once the pyridine core is established, further functionalization and derivatization can be achieved through various reactions on the ring itself.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in nicotinonitrile derivatives can be susceptible to nucleophilic substitution, particularly when activated by electron-withdrawing groups or when containing good leaving groups like halogens. researchgate.netresearchgate.net The efficient functionalization of pyridine derivatives is of primary importance in organic and medicinal chemistry. acs.org

Research has shown that for compounds like 2,6-dichloro-4-methylnicotinonitrile (B1293653), nucleophilic substitution can occur. researchgate.net The reaction with the malononitrile dimer in the presence of triethylamine (B128534) leads to the substitution of the chlorine atom at the 6-position. researchgate.net This highlights the potential to introduce new substituents onto the pyridine ring selectively.

The table below shows an example of a nucleophilic substitution reaction on a related nicotinonitrile derivative.

| Substrate | Reagent | Base | Result |

| 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile dimer | Triethylamine | Regioselective substitution of the chlorine atom at position 6. researchgate.net |

Achieving regioselectivity in the functionalization of the pyridine ring is a significant synthetic challenge.

Regioselective Halogenation: Direct halogenation of pyridine rings can be controlled through various strategies. Metal-free methods for the regioselective halogenation of related nitrogen-containing heterocycles, such as quinolines and indazoles, have been developed. nih.govnih.govsemanticscholar.org For 8-substituted quinolines, remote C-H halogenation at the C5 and C7 positions can be achieved using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) under mild, metal-free conditions. semanticscholar.org Palladium-catalyzed methods, using a directing group strategy, have also been employed for the regioselective halogenation of benzo[b] nih.govbohrium.comoxazin-2-ones, which could be conceptually applied to pyridine systems. rsc.org

Regioselective Amination: Introducing amino groups at specific positions on the pyridine ring is crucial for building complex molecules. Copper-catalyzed reactions have shown promise for regioselective amination. organic-chemistry.org For example, a one-pot, multicomponent reaction for synthesizing substituted benzimidazoles relies on a copper-catalyzed amination of N-aryl imines, where the imine acts as a directing group. organic-chemistry.org This chelation-assisted strategy allows for the transformation of aryl amines, aldehydes, and azides into the target heterocycle with wide substrate scope. organic-chemistry.org While this example is for benzimidazoles, the principle of using a directing group to guide a metal catalyst to a specific C-H bond for amination is a key strategy applicable to pyridine derivatives.

Mechanistic Aspects of Chlorine Atom Replacement

The replacement of a chlorine atom on a pyridine ring, particularly one activated by an electron-withdrawing group like a nitrile, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comorganicchemistrytutor.com In derivatives of this compound, a precursor such as 2,6-dichloro-4-methylnicotinonitrile can be synthesized and subsequently undergo selective chlorine displacement.

The SNAr mechanism is generally a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. allen.in The electron-withdrawing nitrile group at the 3-position and the nitrogen atom in the pyridine ring help to stabilize the negative charge of this intermediate, thereby facilitating the attack.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion. allen.in

The reactivity order for halogens in SNAr reactions is often the reverse of that seen in SN1 and SN2 reactions, with fluoride (B91410) being the most reactive and iodide the least. organicchemistrytutor.com This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. organicchemistrytutor.com

A notable example of chlorine replacement is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.orgwuxiapptec.com This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. The general catalytic cycle involves the oxidative addition of the chloro-pyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgrsc.org This methodology has been successfully applied to the amination of chloropyridines. researchgate.net

Electrophilic Substitution Reactions (e.g., Bromination)

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene (B151609). iust.ac.irgcwgandhinagar.com The nitrogen atom's electron-withdrawing inductive effect and its ability to be protonated or coordinate with Lewis acids under reaction conditions further deactivates the ring. gcwgandhinagar.com However, the presence of a strong electron-donating group, such as a hydroxyl group, can overcome this deactivation and direct the substitution to specific positions.

For this compound, the hydroxyl group at the C6 position is a powerful activating group. In its pyridone tautomeric form, it strongly activates the ortho and para positions relative to it (C5 and C3). The methyl group at C4 is also weakly activating. The nitrile group at C3 is a deactivating group. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating hydroxyl group and not sterically hindered by the methyl group.

Kinetic studies on the bromination of 4-pyridone have shown that the reaction proceeds via the predominant pyridone tautomer in acidic to neutral conditions (pH < 6) and through the conjugate anion at higher pH. cdnsciencepub.comresearchgate.net The reactivity of these species is comparable to that of phenoxide ions. cdnsciencepub.comresearchgate.net Bromination of 3-hydroxypyridine (B118123) has been shown to occur at the C2 position. iust.ac.ir

| Reagent/Conditions | Expected Product of Electrophilic Substitution on this compound | Reference |

| Br2 in aqueous buffer | 5-Bromo-6-hydroxy-4-methylnicotinonitrile | cdnsciencepub.comresearchgate.net |

| Conc. HNO3 / Conc. H2SO4 | 5-Nitro-6-hydroxy-4-methylnicotinonitrile | iust.ac.ir |

Nitrile Group Transformations (e.g., Hydrolysis, Reduction)

The nitrile group of this compound is a versatile functional group that can be converted into other important moieties.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative). This transformation can be achieved under acidic or basic conditions. The industrial preparation of nicotinic acid often involves the hydrolysis of nicotinonitrile. wikipedia.org Enzymatic hydrolysis, using nitrile hydratase, can selectively convert the nitrile to the corresponding amide, avoiding further hydrolysis to the carboxylic acid. wikipedia.orgwikipedia.orgresearchgate.net

Reduction: The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether, followed by an aqueous workup. chemistrysteps.comjove.comlibretexts.orgacs.org This reaction proceeds by the nucleophilic addition of a hydride ion to the carbon of the nitrile, forming an imine intermediate which is then further reduced to the amine. chemistrysteps.com Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel) at elevated temperature and pressure is another method for reducing nitriles to primary amines. libretexts.org

| Transformation | Reagent(s) | Product | Reference |

| Hydrolysis | H3O+ or OH-, heat | 6-Hydroxy-4-methylnicotinic acid | wikipedia.org |

| Hydrolysis | Nitrile hydratase | 6-Hydroxy-4-methylnicotinamide | wikipedia.org |

| Reduction | 1. LiAlH4, Et2O; 2. H2O | (6-Hydroxy-4-methylpyridin-3-yl)methanamine | chemistrysteps.comlibretexts.org |

| Reduction | H2, Pd/C | (6-Hydroxy-4-methylpyridin-3-yl)methanamine | libretexts.org |

Hydroxyl Group Derivatization Strategies (e.g., Alkylation, Acylation)

The hydroxyl group of this compound, which exists in tautomeric equilibrium with its pyridone form, can be readily derivatized through various reactions.

Alkylation: O-alkylation can be achieved by reacting the compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the selectivity between N- and O-alkylation in pyridones. researchgate.netresearchgate.net For instance, the use of silver salts has been reported to favor O-alkylation, while alkali metal salts often lead to N-alkylation. researchgate.net Alkylation can also be performed with epoxides. tandfonline.com

Acylation: The hydroxyl group can be acylated to form an ester. A common method for this is the reaction with an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine. sigmaaldrich.comnih.govyoutube.comyoutube.com Pyridine can act as both a solvent and a catalyst, activating the anhydride and scavenging the acidic byproduct. sigmaaldrich.comresearchgate.net Acyl chlorides are also effective acylating agents.

| Derivatization | Reagent(s) | Product Type | Reference |

| Alkylation | R-X (alkyl halide), Base (e.g., Ag2CO3) | 6-Alkoxy-4-methylnicotinonitrile | researchgate.netscirp.org |

| Acylation | (RCO)2O (acid anhydride), Pyridine | 5-Cyano-4-methyl-2-oxo-1,2-dihydropyridin-6-yl acetate | sigmaaldrich.comnih.gov |

| Acylation | RCOCl (acyl chloride), Base | 5-Cyano-4-methyl-2-oxo-1,2-dihydropyridin-6-yl ester | researchgate.net |

Optimizing Reaction Conditions for Enhanced Yield and Purity

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can significantly impact the outcome of reactions involving this compound and its derivatives. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed. nih.gov These solvents can solvate the cation of the nucleophile but not the anion, thus increasing the nucleophile's reactivity. However, some solvents like acetonitrile and pyridine have been reported to potentially inhibit palladium-catalyzed reactions by coordinating to the metal center. wuxiapptec.com

The polarity of the solvent can also affect the regioselectivity of a reaction. For example, in the nucleophilic substitution of a pyridine derivative with an organolithium compound, the regioselectivity was found to be dependent on whether the solvent was ether, tetrahydrofuran, or tetramethylethylenediamine. rsc.org For multi-component reactions leading to cyanopyridine derivatives, a mixture of water and ethanol (B145695) was found to be optimal, with polar solvents generally increasing the reaction rate. tandfonline.com

| Reaction Type | Solvent | Effect | Reference |

| Nucleophilic Aromatic Substitution | Polar aprotic (e.g., DMF, DMSO) | Increases rate by solvating cation of nucleophile | nih.gov |

| Buchwald-Hartwig Amination | Toluene, Dioxane | Common solvents, but pyridine and acetonitrile can be inhibitory | wuxiapptec.com |

| Multi-component synthesis of cyanopyridines | Water/Ethanol (50/50) | Optimal for reaction rate | tandfonline.com |

| O- vs. N-Alkylation of Pyridones | DMF vs. Benzene | Polar DMF favors O-alkylation; non-polar benzene favors N-alkylation | researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in controlling the rate and outcome of chemical reactions. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can lead to the formation of byproducts and decomposition, thereby reducing the purity and yield of the desired product.

For the synthesis of related pyridine derivatives, specific temperature ranges have been found to be optimal. For example, some nucleophilic substitution reactions are conducted between 80°C and 120°C. nih.gov In some cases, such as the conversion of a hydroxypyridine to a chloropyridine using POCl3, temperatures as high as 180°C in a sealed tube may be necessary to drive the reaction to completion. Pyridine-2-carboxylic acid has been shown to readily decarboxylate at 150°C. bohrium.com

The effect of temperature on reaction yield can be complex, and finding the optimal temperature often requires empirical investigation. In a study on the synthesis of pyridine derivatives, the product yield was shown to vary with temperature, highlighting the need for careful optimization. researchgate.net While pressure is less commonly a variable in standard laboratory synthesis, operating at elevated pressures, often in conjunction with high temperatures in flow chemistry systems, can significantly accelerate reaction rates. jove.com

| Reaction / Process | Temperature | Observation | Reference |

| Nucleophilic Substitution | 80-120 °C | Optimized reaction rate and yield | nih.gov |

| Chlorination with POCl3 | 180 °C | Required for complete conversion | bohrium.com |

| Decarboxylation of Pyridine-2-carboxylic acid | 150 °C | Readily occurs | bohrium.com |

| Pyridine derivative synthesis | Variable | Yield is dependent on temperature, requiring optimization | researchgate.net |

Catalytic Systems in Synthesis Optimization

The optimization of synthesis for this compound, which exists in tautomeric equilibrium with 4-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile, relies heavily on the selection of appropriate catalytic systems. These catalysts are crucial for controlling reaction pathways, enhancing reaction rates, and improving product yields and purity.

A predominant strategy for synthesizing the 2-pyridone core of the target molecule involves base-catalyzed cyclocondensation reactions. Simple inorganic and organic bases have proven effective. For instance, potassium hydroxide (B78521) (KOH) has been successfully used as a catalyst in the microwave-assisted synthesis of N-substituted 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles from ethyl acetoacetate (B1235776) and 2-cyano-N-(substituted phenyl)ethanamides. bg.ac.rsresearchgate.net This method highlights how a basic catalyst can facilitate rapid and efficient ring formation under optimized conditions. bg.ac.rs Similarly, piperidine, a secondary amine, is frequently employed as a catalyst for the synthesis of related 2-oxo-1,2-dihydropyridine-3-carbonitriles. jst.go.jpnih.gov

In the pursuit of greener and more efficient synthetic protocols, solid catalysts have been investigated. Basic aluminum oxide (Al2O3) has been utilized as a clean, solvent-free catalyst for a one-pot, three-component reaction to produce 2-pyridone derivatives with high yields. jmaterenvironsci.com This approach offers advantages such as ease of handling, simplified workup, and environmental friendliness. jmaterenvironsci.com The choice of base and reaction conditions can also be critical for regioselectivity. In the condensation of malonodinitrile with β-ketoesters, the use of a base like sodium methoxide (B1231860) is standard, and the pH of the medium can influence which isomer is ultimately formed. rsc.org

Beyond traditional base catalysis, advanced transition-metal catalytic systems are employed for the functionalization and synthesis of complex 2-pyridone derivatives. These methods provide access to a wider diversity of structures. nih.gov Palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, is a powerful tool for the dual functionalization of iodinated 2-pyridones. nih.gov Copper(I) iodide (CuI) has been used to catalyze the N-arylation of 2-pyridones, showing remarkable chemoselectivity for N- versus O-arylation. organic-chemistry.org For other transformations, rhodium and gold catalysts have been developed. Chiral dirhodium complexes can catalyze the asymmetric synthesis of N-substituted 2-pyridones, while cationic gold(I) catalysts enable the rapid assembly of substituted 2-pyridones via cycloisomerization. organic-chemistry.orgnih.govcolab.ws

Table 1: Overview of Catalytic Systems in the Synthesis of 2-Pyridone Scaffolds

| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages |

| Base Catalysts | Potassium Hydroxide (KOH) | Cyclocondensation | Effective with microwave assistance, rapid. bg.ac.rsresearchgate.net |

| Piperidine | Cyclocondensation | Common and effective for multicomponent reactions. jst.go.jpnih.gov | |

| Basic Alumina (Al2O3) | One-pot multicomponent reaction | Green chemistry approach, solvent-free, high yields. jmaterenvironsci.com | |

| Sodium Methoxide (NaOMe) | Condensation/Cyclization | Controls reaction pathway and regioselectivity based on pH. rsc.org | |

| Transition Metal Catalysts | Palladium/Norbornene (Pd/NBE) | Dual C-H functionalization | Access to highly substituted, diverse derivatives. nih.gov |

| Copper(I) Iodide (CuI) | N-arylation | High chemoselectivity for N-arylation over O-arylation. organic-chemistry.org | |

| Dirhodium complexes | Asymmetric dearomatization | Provides enantioselective control for chiral pyridones. nih.govcolab.ws | |

| Gold(I) complexes | Cycloisomerization | Rapid assembly of substituted pyridones. organic-chemistry.org |

Industrial Synthesis and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its precursors involves significant challenges. Key considerations include the development of scalable, safe, and cost-effective processes. Modern process technologies like continuous flow chemistry and automation are instrumental in achieving these goals.

Continuous Flow Reactor Applications in Production

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the industrial synthesis of chemical intermediates. researchgate.net This technology offers substantial advantages, including enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time, superior heat and mass transfer for better reaction control, and improved reproducibility. researchgate.netorganic-chemistry.org The ability to "scale-out" by running multiple reactors in parallel allows for flexible, on-demand production without the need for extensive process redesign.

The application of flow chemistry is particularly relevant for the synthesis of heterocyclic compounds. For instance, a continuous flow process was developed for the synthesis of 2-bromo-4-methylnicotinonitrile, a key precursor to nevirapine (B1678648) and structurally related to the target compound. frontiersin.org This process started from inexpensive materials and demonstrated the feasibility of producing key intermediates efficiently. frontiersin.org Studies on related nicotinonitrile syntheses have shown that continuous processes using equipment like Vapourtec reactor systems can achieve high yields, underscoring the potential for industrial-scale optimization. bg.ac.rs The integration of supported reagents and catalysts into packed-bed reactors within a flow system can further streamline synthesis by combining reaction and purification steps, thereby reducing waste and processing time. nih.govnih.gov

Automation in Synthetic Processes

Automation is a critical component of modern chemical manufacturing, working synergistically with continuous flow systems to enhance efficiency and ensure consistent product quality. ambeed.com In the industrial production of nicotinonitrile derivatives, automation is applied to precisely control reaction parameters such as temperature, pressure, flow rate, and residence time. bg.ac.rs

Automated platforms can integrate in-line monitoring and analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to provide real-time data on reaction progress and purity. bg.ac.rs This allows for immediate adjustments to maintain optimal conditions and ensure the final product meets quality specifications. Furthermore, automated synthesis systems have been developed for the modular and rapid production of complex heterocyclic scaffolds related to the target compound, demonstrating the power of combining flow chemistry with robotic handling to accelerate the discovery and production of new chemical entities. ambeed.com The development of advanced automation tools is a continuing focus in the field of flow chemistry. rsc.org

Raw Material Sourcing and Sustainability in Industrial Production

The economic viability and environmental impact of industrial chemical production are heavily dependent on raw material sourcing and the sustainability of the synthetic process. For a compound like this compound, this involves selecting readily available, low-cost starting materials and designing synthetic routes with high atom economy.

Chemical Reactivity and Mechanistic Studies of 6 Hydroxy 4 Methylnicotinonitrile

Oxidation Pathways and Product Characterization

The oxidation of nicotinonitrile derivatives can lead to a range of products depending on the reagents and conditions employed. While specific studies on the direct oxidation of 6-Hydroxy-4-methylnicotinonitrile are not extensively detailed in the available literature, related reactions on similar structures provide insight into potential pathways. For instance, the oxidation of spiro[indole-3,4′-pyridine]-2′-thiolates, which contain a substituted pyridine (B92270) ring, using a Dimethyl sulfoxide (B87167) (DMSO)–HCl system did not yield the expected isothiazolopyridines. Instead, the reaction resulted in acidification products, specifically diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides. This suggests that the nicotinonitrile core, under these oxidative conditions, can direct the reaction towards complex structural rearrangements rather than simple oxidation of the sulfur-containing substituent. Further research has explored copper-catalyzed oxidation reactions in the presence of azides, leading to the formation of NO2-substituted 1,2,3-triazoles, highlighting a pathway that overcomes the typical elimination of HNO2.

The table below summarizes the observed oxidation reaction of a related spiro-pyridine compound.

| Reactant | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Spiro[indole-3,4′-pyridine]-2′-thiolates | DMSO-HCl system | Diastereomeric 6′-amino-5′-cyano-5-methyl-2-oxo-2′-thioxo-1,2,2′,3′-tetrahydro-1′H-spiro-[indole-3,4′-pyridine]-3′-carboxamides |

Reduction Pathways and Product Characterization

The reduction of the functional groups on the this compound ring offers pathways to various derivatives. The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent used. For example, studies on the related compound 2-Hydroxy-4-methoxy-6-methylnicotinonitrile have shown that treatment with Raney nickel and hydrazine (B178648) monohydrate can effectively reduce the nitrile. Furthermore, the reduction of related azido-substituted nicotinonitriles provides a route to aminopyridines. The sequential reduction and acylation of 2,6-diazido-4-methylnicotinonitrile derivatives have been shown to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides. This highlights the selective reactivity possible within this class of compounds.

The table below outlines a key reduction reaction on a related nicotinonitrile derivative.

| Reactant | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| 2-Hydroxy-4-methoxy-6-methylnicotinonitrile | Raney Nickel, Hydrazine monohydrate | Reduced nitrile derivative | |

| 2,6-Diazido-4-methylnicotinonitrile derivatives | Sequential reduction and acylation | N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides |

Diverse Substitution Reactions and Their Scope

The this compound scaffold is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Investigations into 6-hydroxy-substituted derivatives of 3-cyano-4-methyl-2(1H)-pyridones have explored chlorination and nitration reactions. These reactions produce polychloro- and nitro-substituted 3-cyano-4-methylpyridines, which are valuable synthons for creating polyhalo- and nitro-substituted nicotinic acids and their amides. The reactivity is influenced by the existing substituents on the pyridine ring, which direct the position of incoming electrophiles or nucleophiles. For example, in the reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with the malononitrile (B47326) dimer, nucleophilic substitution occurs regioselectively at the C-6 position.

The table below summarizes key substitution reactions investigated for related nicotinonitrile derivatives.

| Reactant Class | Reaction Type | Products | Citation |

|---|---|---|---|

| 6-hydroxy-substituted 3-cyano-4-methyl-2(1H)-pyridones | Electrophilic Substitution (Chlorination, Nitration) | Polychloro- and nitro-substituted 3-cyano-4-methylpyridines | |

| 2,6-dichloro-4-methylnicotinonitrile | Nucleophilic Substitution | 6-substituted nicotinonitrile derivatives |

Fragmentation Pathways under Electron Impact

While a specific, publicly available electron ionization (EI) mass spectrum for this compound is not readily found, the fragmentation pathways can be inferred from studies on closely related compounds, such as derivatives of 6-hydroxy- and 6-methyl-substituted 3-cyano-4-methyl-2(1H)-pyridones. researchgate.net The fragmentation of these and other substituted pyridines typically follows predictable patterns involving the loss of small, stable neutral molecules and radicals.

For this compound, which exists in tautomeric equilibrium with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the molecular ion peak (M⁺˙) would be the first species formed. Subsequent fragmentation would likely proceed through several key pathways:

Loss of Carbon Monoxide (CO): The pyridone tautomer can readily lose a molecule of carbon monoxide, a common fragmentation pathway for cyclic ketones and lactams.

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group at the C4 position would result in a stable [M-15]⁺ ion.

Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as HCN, leading to a significant [M-27]⁺ fragment.

Combined Losses: Combinations of these primary fragmentation steps can also occur, leading to ions corresponding to [M-CO-CH₃]⁺, [M-CO-HCN]⁺, and other smaller fragments.

The relative intensities of these fragment ions would depend on their stability. Resonance stabilization of the resulting cationic species plays a crucial role in directing the fragmentation cascade.

To illustrate the expected fragmentation, a hypothetical fragmentation table is presented below. The m/z values are calculated based on the molecular weight of this compound (C₇H₆N₂O), which is 134.14 g/mol .

| Fragment Ion | Proposed Structure/Loss | m/z (integer mass) |

| [C₇H₆N₂O]⁺˙ | Molecular Ion | 134 |

| [C₆H₆N₂]⁺˙ | Loss of CO | 106 |

| [C₆H₃N₂O]⁺ | Loss of •CH₃ | 119 |

| [C₆H₅NO]⁺˙ | Loss of HCN | 107 |

| [C₅H₃N]⁺˙ | Loss of CO and HCN | 79 |

| [C₅H₅N₂]⁺ | Loss of CO and •CH₃ | 91 |

This table is predictive and based on the general fragmentation patterns of related substituted pyridines.

Studies on Intermediate Species and Transition States

The study of reaction intermediates and transition states is fundamental to understanding the mechanism of any chemical reaction. For this compound, while specific experimental or computational studies detailing these transient species are not extensively documented in public literature, we can draw parallels from related synthetic methodologies and computational chemistry studies on similar heterocyclic systems.

Intermediates in Synthesis:

The synthesis of substituted nicotinonitriles often involves multi-step reactions where intermediate compounds can sometimes be isolated or are proposed to exist. For instance, the synthesis of the related compound 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile proceeds through a key intermediate, 4,6-dimethyl-3-carbonitryle-2-pyridone , which is structurally analogous to the pyridone tautomer of this compound. researchgate.net This suggests that in the synthesis of this compound itself, a precursor molecule that undergoes cyclization and subsequent functional group manipulation would likely form a stable pyridone intermediate.

Transition States in Reactions:

Transition states are high-energy, short-lived configurations along a reaction coordinate that connect reactants to intermediates or products. Their structures are typically elucidated through computational methods, such as Density Functional Theory (DFT). For reactions involving nicotinonitrile derivatives, computational studies have been employed to explore plausible mechanistic pathways. nih.govbohrium.com These studies can calculate the energy barriers for different reaction steps, thereby identifying the rate-determining transition state.

For example, in a hypothetical nucleophilic substitution reaction at the 6-position of a precursor to this compound, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. The geometry and energy of this transition state would be influenced by factors such as the nature of the solvent, the nucleophile, and the substituents on the pyridine ring.

Computational analyses of related reactions, such as the [3+2] cycloaddition of nitrile N-oxides, have shown that transition states can be located and their energetics calculated to predict regioselectivity and reaction mechanisms. mdpi.com Similar computational approaches could be applied to understand the reactivity of this compound, for instance, in its potential reactions as a nucleophile (via the hydroxyl group) or an electrophile.

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxy 4 Methylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 6-Hydroxy-4-methylnicotinonitrile. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment can be achieved. For many related heterocyclic compounds, techniques including ¹H, ¹³C DEPTQ, ¹H-¹³C HSQC, and ¹H-¹³C HMBC are standard for structural confirmation. researchgate.netdntb.gov.ua

One-dimensional NMR spectra offer the initial and fundamental data for structural elucidation. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum shows the number of unique carbon atoms.

¹H NMR: The proton NMR spectrum for the major tautomer, 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridine (B92270) ring, and an exchangeable proton (N-H or O-H). The methyl group (CH₃) typically appears as a singlet, while the ring proton's multiplicity depends on its coupling with other protons.

¹³C NMR and DEPTQ: A standard ¹³C NMR spectrum identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment further differentiates between carbon types (C, CH, CH₂, and CH₃). For this compound, this would distinguish the methyl carbon, the quaternary carbons of the pyridine ring, the carbon bearing a proton (CH), the nitrile carbon (C≡N), and the carbonyl carbon (C=O) in the pyridone tautomer.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Pyridone Tautomer

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPTQ Signal |

|---|---|---|---|

| CH₃ | ~2.2 - 2.5 | ~18 - 25 | Positive (CH₃) |

| C₅-H | ~6.0 - 6.5 | ~105 - 115 | Positive (CH) |

| N-H | Broad, variable | - | - |

| C-CN | - | ~90 - 100 | Quaternary (C) |

| CN | - | ~115 - 120 | Quaternary (C) |

| C-CH₃ | - | ~150 - 160 | Quaternary (C) |

| C-OH | - | ~160 - 165 | Quaternary (C) |

| C=O | - | ~170 - 180 | Quaternary (C) |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between protons and carbons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. For this compound, it would show a clear correlation between the methyl protons and the methyl carbon, as well as between the vinylic C₅-H proton and the C₅ carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range correlations, typically over two to three bonds (²JCH and ³JCH). This is vital for mapping the connectivity of the entire molecule. Key expected correlations would include:

The methyl protons showing correlations to the C4 and C5 carbons of the ring.

The C₅-H proton showing correlations to the C3 (nitrile-bearing), C4 (methyl-bearing), and C6 (oxo-bearing) carbons.

The exchangeable N-H proton showing correlations to adjacent carbons like C2 and C6, confirming the pyridone structure.

These 2D NMR experiments, when used in combination, provide unambiguous evidence for the connectivity of the atoms within the molecule. researchgate.netdntb.gov.ua

This compound can exist in different tautomeric forms, primarily the 6-hydroxypyridine form and the 6-pyridone form (also named 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). nih.gov NMR spectroscopy is a powerful tool for identifying the predominant tautomer in a given solvent, as the chemical environment of the nuclei changes significantly between forms. mdpi.com

The pyridone tautomer is generally the more stable form for 2- and 6-hydroxypyridines. Key NMR evidence for the predominance of the pyridone form includes:

The presence of a signal in the ¹H NMR spectrum corresponding to an N-H proton rather than an O-H proton, which can often be confirmed by HMBC correlations to ring carbons.

The ¹³C chemical shift of C6, which would appear further downfield (characteristic of a carbonyl carbon) in the pyridone form compared to the upfield shift expected for a carbon bearing a hydroxyl group in the hydroxypyridine form.

Dynamic NMR studies at varying temperatures can also provide insight into the kinetics of the tautomeric interconversion. mdpi.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the parent molecule, which in turn can be used to deduce its elemental formula. This technique is routinely used to confirm the identity of newly synthesized compounds. rsc.orgrsc.orgmdpi.com For this compound, the molecular formula is C₇H₆N₂O. HRMS analysis would be expected to detect the protonated molecule [M+H]⁺ and confirm its experimentally measured mass against the calculated exact mass, providing strong evidence for the correct molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₆N₂O | [M+H]⁺ | 135.0553 |

| C₇H₆N₂O | [M+Na]⁺ | 157.0372 |

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) and operated in tandem mode (MS/MS), is a powerful method for identifying and structuring elucidating degradation products. nih.gov In this process, the parent molecule is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown substances, such as products formed during stability studies or metabolism.

For this compound, analysis of degradation products would involve:

Separating the degradation products from the parent compound using LC.

Determining the molecular weight of each product using MS.

Selecting the parent ion of a degradation product and subjecting it to fragmentation (MS/MS).

Analyzing the resulting fragmentation pattern to deduce the structure of the degradation product, for example, identifying the loss of the nitrile group or modifications to the pyridine ring.

This methodology is crucial for understanding the stability and potential transformation pathways of the compound under various conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint. While a specific, publicly available IR spectrum for this compound is not readily found, its characteristic absorption bands can be predicted based on the analysis of structurally similar compounds, such as substituted hydroxypyridines and nitriles.

The key functional groups in this compound are the hydroxyl (-OH) group, the nitrile (C≡N) group, the pyridine ring, and the methyl (-CH₃) group. Each of these will produce distinct absorption bands in the IR spectrum.

Hydroxyl (-OH) Group: The O-H stretching vibration is highly characteristic and typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. sielc.com In solid-state or concentrated samples, hydrogen bonding between molecules can cause significant broadening of this peak. For related compounds like 3-hydroxypyridine (B118123), this band is a dominant feature. sielc.com

Nitrile (C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond is found in a relatively uncongested region of the spectrum, typically between 2210-2260 cm⁻¹. This peak is usually sharp and of medium intensity. For comparison, the IR spectrum of 4-methylbenzonitrile shows a distinct C≡N stretch in this range.

Pyridine Ring (C=C and C=N bonds): Aromatic rings, including the pyridine ring, exhibit several characteristic stretching vibrations. These C=C and C=N stretching bands typically appear in the 1400-1650 cm⁻¹ region. Substituted 2-hydroxypyridines, for instance, show a skeletal stretching band near 1640 cm⁻¹. bldpharm.com Multiple sharp bands are expected in this fingerprint region, reflecting the specific substitution pattern of the ring.

Methyl (-CH₃) Group: The C-H bonds of the methyl group will give rise to stretching and bending vibrations. The asymmetric and symmetric stretching vibrations are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations appear in the 1375-1450 cm⁻¹ range.

The expected IR absorption bands for this compound are summarized in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitrile | C≡N Stretch | 2210 - 2260 | Medium, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 | Medium to Strong, Sharp |

| Methyl | C-H Stretch | 2850 - 2960 | Medium |

| Methyl | C-H Bend | 1375 - 1450 | Medium |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been publicly detailed, extensive crystallographic data exists for closely related nicotinonitrile derivatives, allowing for a well-founded prediction of its structural characteristics. bldpharm.comresearchgate.netrsc.org

A crucial aspect of hydroxypyridines is their potential for tautomerism. For this compound, it can exist in equilibrium with its pyridone tautomer, 6-oxo-1,6-dihydro-4-methylnicotinonitrile. However, for 3-hydroxypyridine, the hydroxy form is known to be significantly more stable. sielc.com The predominant tautomer in the solid state will be revealed by XRD. A closely related compound, 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been analyzed by X-ray diffraction, providing valuable comparative data. universiteitleiden.nl

Based on the analysis of numerous substituted nicotinonitriles, the following crystallographic parameters can be anticipated for this compound: bldpharm.comsielc.com

Crystal System and Space Group: Nicotinonitrile derivatives commonly crystallize in monoclinic or orthorhombic systems. rsc.org Common space groups include P2₁/c, P2₁2₁2₁, and Pna2₁. rsc.orgunil.ch

Intermolecular Interactions: The presence of the hydroxyl group and the pyridine nitrogen atom makes hydrogen bonding a dominant feature in the crystal packing. Strong O-H···N hydrogen bonds are expected, linking molecules into chains, dimers, or more complex networks. sielc.com These interactions are critical in stabilizing the crystal lattice. Weaker C-H···O and C-H···N interactions, as well as π–π stacking between the pyridine rings, are also likely to be present, further influencing the molecular packing. rsc.org

The table below summarizes the expected crystallographic data for this compound, extrapolated from known structures of its analogs.

| Parameter | Expected Value/Features | Reference Compound Example |

| Crystal System | Monoclinic or Orthorhombic | 2-Methoxy-4,6-diphenylnicotinonitrile (Orthorhombic) rsc.org |

| Space Group | P2₁/c, P2₁2₁2₁, etc. | 2-Methoxy-4,6-diphenylnicotinonitrile (P2₁2₁2₁) rsc.org |

| Key Bond Lengths (Å) | C-C (ring): ~1.39, C-N (ring): ~1.34, C≡N: ~1.14, C-O: ~1.36 | General values from related structures sielc.com |

| Dominant Intermolecular Forces | O-H···N Hydrogen Bonds | 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile (N-H···N bonds) sielc.com |

| Secondary Interactions | π–π stacking, C-H···O/N bonds | N′-hydroxypyrimidine-2-carboximidamide (π–π stacking distance ~3.6 Å) |

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., LC-MS, HPLC)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, identification, and quantification of chemical compounds, making them essential for assessing the purity of this compound and analyzing it within complex mixtures. Commercial suppliers of this compound confirm its characterization by techniques including HPLC and LC-MS, indicating that established methods for its analysis exist. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the target compound from impurities that may arise during synthesis, such as starting materials, by-products, or isomers. For polar, ionizable compounds like hydroxypyridines, reversed-phase (RP) HPLC is the most common approach. sielc.comsielc.com

A typical RP-HPLC setup for analyzing this compound would involve:

Stationary Phase: A C18 or C8 silica-based column is generally effective. These nonpolar stationary phases interact with the compound based on its hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid to control ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. sielc.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve optimal separation of compounds with different polarities.

Detection: A UV detector is highly suitable, as the pyridine ring is a strong chromophore that absorbs UV light, typically in the range of 254-280 nm. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. After the components of a mixture are separated by the HPLC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This technique not only confirms the purity of the target compound but also provides its molecular weight, which is a critical piece of identifying information. Furthermore, tandem MS (MS/MS) can be used to fragment the molecule, yielding structural information that can be used to identify unknown impurities or metabolites. researchgate.netunil.ch For this compound (Molecular Formula: C₇H₆N₂O), the expected [M+H]⁺ ion would be observed at an m/z of approximately 135.14.

The table below outlines a representative set of conditions for the analysis of this compound by HPLC and LC-MS.

| Parameter | HPLC | LC-MS |

| Technique | High-Performance Liquid Chromatography | Liquid Chromatography-Mass Spectrometry |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Detector | UV (e.g., at 270 nm) | Mass Spectrometer (e.g., ESI in positive mode) |

| Primary Use | Purity assessment, Quantification | Purity assessment, Molecular weight confirmation, Impurity identification |

Theoretical and Computational Chemistry of 6 Hydroxy 4 Methylnicotinonitrile

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. redalyc.org This method is used to optimize molecular geometry, predict vibrational frequencies, and calculate various electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d), provide reliable data that correlates well with experimental findings. researchgate.netresearchgate.net These calculations can determine key quantum chemical descriptors that help in understanding the molecule's stability and reactivity. researchgate.net

Table 1: Key Molecular Properties of Nicotinonitrile Derivatives Calculated by DFT

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and molecular stability. A smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify reactive sites (nucleophilic and electrophilic centers). |

This table is illustrative, based on typical DFT analyses of related heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds within a molecule. uni-muenchen.deresearchgate.net It transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uba.ar A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. uni-muenchen.de These interactions represent hyperconjugation, the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For substituted pyridines, NBO analysis can reveal how hyperconjugation between substituents (like methyl or hydroxyl groups) and the pyridine ring alters electron density and influences the molecule's reactivity.

Table 2: Illustrative NBO Donor-Acceptor Interactions

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Significance |

|---|---|---|---|

| LP (O) | σ* (C-C) | n → σ* | Delocalization of lone pair electrons from the oxygen of the hydroxyl group to an adjacent anti-bonding orbital. |

| σ (C-H) | π* (C=N) | σ → π* | Hyperconjugation from a C-H bond of the methyl group to an anti-bonding orbital of the pyridine ring. |

This table represents typical hyperconjugative interactions that would be investigated for 6-Hydroxy-4-methylnicotinonitrile using NBO analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com MD simulations can provide a detailed view of a molecule's dynamic behavior, its conformational flexibility, and its interactions with its environment, such as a solvent or a biological receptor. nih.govlivecomsjournal.org

In silico Analysis of Biological Activity

In silico methods are widely used to predict the biological activity of chemical compounds, thereby streamlining the drug discovery process by identifying promising candidates for further experimental testing.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.com This technique is instrumental in structure-based drug design, helping to predict the binding affinity and mode of interaction.

Derivatives of nicotinonitrile have been studied for their potential to interact with various biological targets. Docking studies have been performed to evaluate their binding affinity against enzymes like kinases and bacterial regulator proteins such as PqsR. researchgate.net For instance, studies on related diazido-methylnicotinonitrile derivatives identified binding energies ranging from -5.8 to -8.2 kcal/mol against the PqsR protein of Pseudomonas aeruginosa. researchgate.net Similarly, other nicotinic compounds have been evaluated as potential inhibitors of enzymes like 15-prostaglandin dehydrogenase. These studies provide a framework for investigating this compound against similar or different biological targets to predict its potential as an inhibitor or modulator.

Table 3: Representative Biological Targets and Docking Results for Related Nicotinonitrile Compounds

| Compound Class | Biological Target | Docking Software | Predicted Binding Energy (kcal/mol) | Potential Effect |

|---|---|---|---|---|

| Diazido-methylnicotinonitrile derivatives | PqsR of P. aeruginosa | Not Specified | -5.8 to -8.2 researchgate.net | Antibacterial |

| Nicotinonitrile derivatives | Kinases | AutoDock Vina | Not Specified | Enzyme Inhibition |

| Spiro[indole-pyridine] derivatives | Transcriptional regulator protein PqsR dntb.gov.ua | Not Specified | Not Specified | Antibacterial |

This table summarizes findings for related compounds to illustrate the application of molecular docking.

Beyond predicting binding affinity, molecular docking and subsequent MD simulations are crucial for elucidating the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For nicotinic compounds, the hydroxyl group is often a key feature in forming specific interactions. For example, in a study comparing nicotine (B1678760) and its metabolite 6-hydroxy-L-nicotine, the hydroxyl group of the latter was found to form an additional hydrogen bond with a tyrosine residue (Y185) in the acetylcholine (B1216132) binding protein, leading to a tighter bond. mdpi.com For this compound, computational analysis would similarly focus on how its hydroxyl, nitrile, and methyl groups, along with the pyridine ring's nitrogen, engage with the amino acid residues in the active site of a target protein. Predicting these binding modes is essential for understanding the compound's mechanism of action and for designing more potent and selective analogs. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

The prediction of spectroscopic properties through computational methods is a powerful tool in modern chemistry, offering insights into molecular structure and electronic environments. For this compound, while specific experimental and theoretical studies on its NMR spectra are not extensively available in peer-reviewed literature, its ¹H and ¹³C NMR chemical shifts can be estimated using established online prediction tools. These tools utilize large databases of known chemical shifts and employ algorithms, often based on machine learning or empirical models, to calculate the spectra for a given structure.

One such tool, NMRDB.org, provides predictions for ¹H and ¹³C NMR spectra based on a submitted chemical structure. The predicted values are calculated using methods that may include neural networks and analysis of hierarchical ordering of spherical environments around atoms (HOSE codes). It is important to note that these are theoretical predictions and may differ from experimental values. The accuracy of these predictions is generally good for common organic molecules but can vary.

The predicted NMR data for this compound, as generated by NMRDB.org, is presented below. The numbering of the atoms for the purpose of these predictions is illustrated in the accompanying image.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum for this compound reveals distinct signals for the protons in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring, such as the electron-withdrawing nitrile group and the electron-donating hydroxyl and methyl groups.

| Atom Number | Predicted Chemical Shift (ppm) |

| H on C2 | 8.0 |

| H on C5 | 6.3 |

| H in -CH₃ | 2.2 |

| H in -OH | 11.9 |

Data generated using NMRDB.org

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR spectrum provides information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the nature of the atoms they are bonded to.

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 149.3 |

| C3 | 108.3 |

| C4 | 155.1 |

| C5 | 110.1 |

| C6 | 163.6 |

| C in -CN | 117.8 |

| C in -CH₃ | 20.3 |

Data generated using NMRDB.org

The provided tables offer a theoretical baseline for the NMR spectroscopic characterization of this compound. Experimental verification of these predicted values would be essential for a definitive assignment of the NMR signals.

Applications of 6 Hydroxy 4 Methylnicotinonitrile in Chemical Synthesis and Other Fields

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of functional groups on the 6-Hydroxy-4-methylnicotinonitrile scaffold makes it an important precursor in multi-step synthetic pathways. Through targeted chemical modifications, it can be converted into a range of substituted pyridines that are essential for the construction of larger, more complex molecules with specific biological or material properties.

Precursor for Pharmaceutical Intermediates (e.g., Nevirapine (B1678648) precursors)

A significant application of derivatives of this compound lies in the pharmaceutical industry, particularly in the synthesis of antiviral drug precursors. The compound is a key starting material for producing intermediates of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.

The synthetic pathway involves the conversion of a derivative, specifically 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, into 2,6-Dichloro-4-methylnicotinonitrile (B1293653) chemicalbook.com. This dichlorinated intermediate is a crucial building block in the subsequent steps of Nevirapine synthesis.

Table 1: Synthesis of Nevirapine Intermediate from this compound Derivative

| Starting Material | Reagents | Product | Application |

| 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Phosphorus oxychloride | 2,6-Dichloro-4-methylnicotinonitrile | Intermediate for Nevirapine |

This transformation highlights the importance of this compound derivatives in providing access to complex pharmaceutical agents.

Building Block for Agrochemicals (e.g., Pesticides, Herbicides)

The pyridine (B92270) ring is a common structural motif in many agrochemicals. Derivatives of this compound have been explored for the development of new plant growth regulators. Research has shown that 2,6-diazido-4-methylnicotinonitrile derivatives, which can be synthesized from the corresponding dichloro- precursor, exhibit potential as novel plant growth regulators researchgate.net. The introduction of azide (B81097) groups into the pyridine ring can lead to compounds with interesting biological activities relevant to agriculture.

Table 2: Agrochemical Potential of this compound Derivatives

| Derivative | Potential Application |

| 2,6-diazido-4-methylnicotinonitrile | Plant growth regulator |

Further research in this area could lead to the development of new and effective agrochemical products based on this versatile chemical scaffold.

Synthesis of Specialty Chemicals and Fine Chemicals

The reactivity of this compound and its derivatives allows for their use as synthons in the production of a variety of specialty and fine chemicals. For instance, polychloro- and nitro-substituted 3-cyano-4-methylpyridines, which can be derived from 6-hydroxy-4-methyl-2(1H)-pyridones, are valuable intermediates for synthesizing polyhalo- and nitro-substituted nicotinic acids and their amides researchgate.net. These compounds have applications in various fields, including materials science and as precursors for other complex organic molecules.

The ability to introduce different functional groups onto the pyridine ring of this compound makes it a valuable platform for creating a diverse range of fine chemicals with tailored properties.

Catalytic Applications and Ligand Design

The nitrogen atom in the pyridine ring of this compound and its derivatives possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the basis for its exploration in the design of ligands for transition-metal complexes and in catalysis.

Design of Ligands for Transition-Metal Complexes

Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals iucr.orgwikipedia.orgwikiwand.comsemanticscholar.org. These complexes have diverse applications, including in catalysis, materials science, and as models for biological systems. The substituents on the pyridine ring, such as the hydroxyl, methyl, and nitrile groups in this compound, can influence the electronic and steric properties of the resulting metal complexes, thereby tuning their reactivity and stability iucr.org. While specific studies on this compound as a ligand are not extensively documented, the general principles of pyridine coordination chemistry suggest its potential in this area.

Table 3: General Features of Pyridine Derivatives as Ligands

| Feature | Description |

| Coordination Site | The nitrogen atom of the pyridine ring acts as a Lewis base. |

| Tunability | Substituents on the ring modify the ligand's electronic and steric properties. |

| Applications of Complexes | Catalysis, materials science, and bioinorganic chemistry. |

Exploration in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds libretexts.orglibretexts.org. Pyridine-containing molecules can act as ligands for the palladium catalyst, influencing its activity and selectivity acs.org. Moreover, hydroxypyridines can participate directly in palladium-catalyzed reactions organic-chemistry.org. Although there is no specific research detailing the use of this compound in palladium catalysis, its structure suggests potential roles either as a ligand to modify the catalyst's properties or as a substrate in cross-coupling reactions. Further investigation is needed to explore these possibilities.

Applications in Advanced Materials Science Research

While direct, large-scale industrial use of this compound in commercial polymers and coatings is not yet widely documented, its chemical functionalities suggest significant potential as a monomer or a modifying agent. The presence of a hydroxyl group allows for esterification or etherification reactions, which are fundamental in the synthesis of polyesters and polyethers. These polymers are mainstays in the coatings, adhesives, and plastics industries.

Furthermore, the nitrile (cyano) group can be subjected to various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions, or it can be reduced to an amine, providing a different reactive site for polymer chain growth. The pyridine ring itself can influence the final properties of a polymer, potentially enhancing its thermal stability, conductivity, or ability to coordinate with metal ions.

The potential applications of this compound as a building block for polymers are summarized in the table below:

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Class | Potential Applications |

| Hydroxyl (-OH) | Esterification, Etherification | Polyesters, Polyethers | Coatings, Adhesives, Fibers |

| Cyano (-CN) | Hydrolysis then polymerization, Reduction then polymerization | Polyamides, Polyimines | High-performance plastics, Membranes |

| Pyridine Ring | Coordination polymerization | Metal-containing polymers | Catalysts, Conductive materials |

Research in this area is focused on synthesizing and characterizing novel polymers that incorporate this nicotinonitrile derivative to achieve enhanced properties such as improved thermal resistance, specific optical characteristics, or tailored surface properties for advanced coatings.

A significant area of application for this compound and its derivatives is in the synthesis of functional dyes, particularly solvatochromic azo dyes. These dyes are of interest due to their ability to change color in response to the polarity of the solvent, a property that is valuable in sensor technology and as probes for studying chemical environments.

Recent research has demonstrated the synthesis of novel azo dyes by using derivatives of this compound as coupling components. Specifically, 3-cyano-6-hydroxy-4-methyl-2-pyridone, a closely related compound, has been used to create 5-(hydroxy substituted phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridone dyes. researchgate.netdoaj.org These dyes exhibit interesting solvatochromic behavior, which is attributed to the existence of azo-hydrazone tautomerism. researchgate.net The equilibrium between the azo and hydrazone forms is influenced by the solvent's polarity, leading to the observed color changes.

The synthesis of these dyes typically involves a diazo coupling reaction. researchgate.net The study of their spectroscopic properties in various solvents provides insights into the intramolecular and intermolecular interactions that govern their solvatochromic and halochromic (pH-sensitive color change) properties.

The following table summarizes the solvatochromic properties of a synthesized azo dye derived from a 6-hydroxy-4-methyl-2-pyridone structure in different solvents:

| Solvent | Polarity | Absorption Maximum (λmax) | Observed Color |

| Chloroform | Low | Lower Wavelength | Yellow/Orange |

| Ethanol (B145695) | High | Higher Wavelength | Red/Violet |

| DMSO | High | Higher Wavelength | Red/Violet |

The development of such dyes from this compound opens up possibilities for their use in creating smart materials, sensors, and nonlinear optical devices. The π-conjugated system of the resulting azo dyes is crucial for their electronic and optical properties.

The molecular structure of this compound makes it an excellent candidate for use as a ligand in the construction of metal-organic frameworks (MOFs) and as a building block for supramolecular assemblies. MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands. The pyridine nitrogen and the hydroxyl oxygen of this compound can both act as coordination sites for metal ions, allowing it to function as a linker in the formation of these frameworks.

By carefully selecting the metal centers and modifying the nicotinonitrile ligand, it is possible to design MOFs with tailored pore sizes, surface areas, and chemical functionalities. These materials have potential applications in gas storage and separation, catalysis, and chemical sensing. While specific MOFs based on this compound are still an emerging area of research, the fundamental principles of MOF chemistry strongly support its potential in this field.

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination are used to build large, well-defined molecular assemblies. The hydroxyl group and the aromatic pyridine ring of this compound can participate in hydrogen bonding and π-stacking interactions, respectively. This allows for the self-assembly of complex supramolecular structures. These structures can have applications in areas such as molecular recognition, drug delivery, and the development of new materials with dynamic properties.

The potential of this compound in these advanced fields is summarized below:

| Field | Role of this compound | Key Interactions | Potential Applications |

| Metal-Organic Frameworks | Organic Ligand/Linker | Metal-ligand coordination | Gas storage, Catalysis, Sensing |

| Supramolecular Chemistry | Building Block | Hydrogen bonding, π-π stacking | Molecular recognition, Nanomaterials |

Further research into the coordination chemistry and self-assembly behavior of this compound is expected to lead to the development of novel functional materials with a wide range of applications in materials science.

Biological Activity Research and Mechanistic Insights of 6 Hydroxy 4 Methylnicotinonitrile Excluding Clinical Human Trial Data, Dosage, Safety/adverse Effects

Investigation of Molecular Mechanisms of Action

The biological effects of 6-Hydroxy-4-methylnicotinonitrile are rooted in its interactions at the molecular level. Research has focused on how this compound interacts with specific biological targets, its influence on enzyme activity, and its ability to modulate biochemical pathways.

Interactions with Specific Enzymes or Receptors

The structure of this compound, featuring hydroxyl, methyl, and nitrile functional groups, allows it to interact with various biological molecules, including enzymes and receptors. ontosight.ai The presence of these groups can contribute to the compound's binding affinity and specificity to these targets. For instance, derivatives of nicotinonitrile have been studied for their ability to interact with biological targets, which is a key aspect of their potential pharmacological applications. ontosight.ai The specific interactions can lead to the inhibition or activation of these molecules, thereby influencing cellular processes.

Enzyme Inhibition or Activation Studies (in vitro)

In vitro studies have demonstrated that this compound and its derivatives can act as enzyme inhibitors. Some reports indicate that these compounds can inhibit enzymes crucial to metabolic pathways, which in turn affects cellular signaling and other processes. While specific enzyme inhibition data for this compound is not extensively detailed in the provided results, related nicotinonitrile compounds have been investigated for their enzyme inhibitory potential. For example, a related pyrimidine (B1678525) derivative was found to be a potent inhibitor of xanthine (B1682287) oxidase in vitro. nih.gov This suggests that the nicotinonitrile scaffold can be a basis for developing enzyme inhibitors.

Modulation of Biochemical Pathways

By interacting with enzymes and receptors, this compound has the potential to modulate various biochemical pathways. Research suggests that nicotinonitrile derivatives can influence pathways involved in inflammation and cancer progression. The modulation of these pathways is a critical aspect of the compound's observed biological activities. For instance, the inhibition of specific enzymes can lead to a cascade of effects within a biochemical pathway, altering cellular functions.

Antimicrobial Activity Studies (in vitro)

In vitro studies have indicated that this compound and its derivatives possess antimicrobial properties. Research has shown activity against a variety of bacterial strains. Some nicotinonitrile derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

| Various bacterial strains | Antimicrobial effects observed |

Anticancer Activity Research (cellular and in vitro mechanisms)

The potential of this compound and related compounds in cancer research has been an area of investigation. Studies have explored the cytotoxic effects of these compounds against various cancer cell lines.